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Quick Comparison: Upadacitinib vs. TNF Inhibitors

TNF Inhibitors (e.g., Infliximab,

Feature Upadacitinib (Rinvo
P (Rinvoq) Adalimumab)
Drug Class Selective Janus Kinase (JAK) inhibitor [1] Monoclonal antibodies [3] [4]
[2]
Mechanism of  Inhibits intracellular JAK-STAT pathway, Binds and neutralizes Tumor Necrosis
Action blocking multiple pro-inflammatory Factor-alpha (TNF-a) in the
cytokines (e.g., IL-6, IFN-y) [1] [2] extracellular space [3] [4]

| Standard Dosing in CD | Induction: 45 mg once daily (12 weeks) Maintenance: 15 mg or 30 mg once
daily [5] [1] | Injections (weekly to monthly) or IV Infusions (every 4-8 weeks) [4] | | Key Efficacy Data | -

Clinical Remission: Superior to placebo in induction & maintenance [6] [7]

¢ Fistula Resolution: 44.7% vs 5.6% (placebo) at week 12 [5] | - A cornerstone therapy for decades,
effective for induction & maintenance of remission and fistulizing disease [8] [4] | | Notable Safety
Profile | - Serious infections

e Herpes zoster reactivation

¢ Increased risk of major cardiovascular events, malignancy, thrombosis, and mortality in patients 50+
with cardiovascular risk factors [9] [2] [7] | - Serious infections (e.g., tuberculosis)
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¢ |ncreased risk of certain skin cancers

¢ Infusion/injection site reactions
e Potential for drug-induced lupus [3] [4] | | 2025 ACG Guideline Positioning | Option for fistulizing

CD; position updated to allow use after one systemic therapy if TNF blockers are "clinically
inadvisable" [8] [9] | Infliximab remains a first-line option for fistulizing CD; overall, a foundational

treatment class [8] |

Mechanism of Action & Signaling Pathways

The fundamental difference lies in how these drugs interrupt the inflammatory signaling that drives Crohn's

disease.
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Detailed Efficacy and Safety Data
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Upadacitinib Clinical Trial Data

Recent phase 3 trials provide robust data on Upadacitinib's performance.

e Efficacy in Fistulizing Disease: A 2024 post-hoc analysis of the U-EXCEL, U-EXCEED (induction),
and U-ENDURE (maintenance) trials focused on patients with perianal fistulizing CD [5].
o Drainage Resolution: At the end of the 12-week induction phase, 44.7% of patients on
Upadacitinib 45 mg achieved resolution of drainage from their perianal fistulas, compared to
only 5.6% on placebo [5].
o Fistula Closure: Closure of all external openings was also significantly higher with
Upadacitinib (22.1%) versus placebo (4.8%) during induction. This benefit was maintained
during the 52-week maintenance phase with both 15 mg and 30 mg doses [5].
e Systematic Review Findings: A 2024 systematic review of 1,481 patients confirmed that
Upadacitinib was superior to placebo in inducing clinical remission and endoscopic response. It also
noted a rapid onset of action, with symptom improvement observed in as little as 5-6 days [6].

Safety Considerations

e Upadacitinib: The safety profile is consistent with the JAK inhibitor class. A 2025 meta-analysis
highlighted that while overall adverse events were similar to non-Upadacitinib groups, there is a
statistically significant higher risk of infections, particularly herpes zoster (shingles) [7]. The FDA
also includes a Boxed Warning for serious infections, mortality, malignancy, major adverse
cardiovascular events, and thrombosis [9] [2].

¢ TNF Inhibitors: These drugs also carry a well-documented risk of serious infections (e.g.,
reactivation of tuberculosis) and an increased risk for certain skin cancers. Infusion-related reactions
are common [3] [4].

Positioning in Treatment Guidelines

The 2025 American College of Gastroenterology (ACG) Clinical Guideline for Crohn's Disease reflects the

evolving treatment landscape [8].

e Expanding Options: The guidelines have moved away from a mandatory "step-up" approach,
allowing for the earlier use of advanced therapies like Upadacitinib in moderate-to-severe disease.

¢ Fistulizing Disease: While infliximab (a TNF inhibitor) remains a first-line option, the guidelines
now recognize adalimumab, vedolizumab, ustekinumab, and upadacitinib as reasonable
alternatives for treating fistulizing CD [8].
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e Updated FDA Label: In October 2025, the FDA updated Upadacitinib's label. It can now be used
after the failure of just one systemic therapy (not necessarily a TNF blocker) if a physician deems
TNF blockers "clinically inadvisable" for a particular patient [9].

Key Experimental Protocols from Cited Studies

For researchers, the methodologies from the key trials are as follows:

e Trial Design (U-EXCEL/U-EXCEED/U-ENDURE):

o Phase: 3

o Induction: 12 weeks, randomized, double-blind, placebo-controlled. Patients (n=1021) were
randomized 2:1 to receive Upadacitinib 45 mg or placebo once daily [5] [6].

o Maintenance: 52 weeks, randomized, double-blind, placebo-controlled. Induction responders
were re-randomized 1:1:1 to receive Upadacitinib 15 mg, Upadacitinib 30 mg, or placebo
once daily [5] [6].

o Primary Endpoints: Clinical remission per Crohn's Disease Activity Index (CDAI) and Patient-
Reported Outcome (PRO-2) [6].

o Fistula Analysis: A post-hoc analysis assessed patients with draining fistulas at baseline.
Outcomes included resolution of drainage (assessed by gentle compression) and closure of
all external openings (confirmed on physical exam) [5].

e Systematic Review & Meta-Analysis (2024/2025):

o Databases Searched: PubMed, Scopus, Cochrane, Web of Science (up to May 31, 2024) [6]
[7].

o Eligibility: Randomized Controlled Trials (RCTSs) in adults with CD. Outcomes included clinical
remission, endoscopic response, and adverse events [6] [7].

o Data Analysis: Used Cochrane Risk of Bias Tool. Data were pooled using a random-effects
model, and dichotomous outcomes were analyzed using Risk Ratios (RR) with 95%
confidence intervals [7].

Conclusion for Clinical and Research Practice

For researchers and clinicians, the choice between Upadacitinib and a TNF inhibitor is no longer a simple

linear sequence but a nuanced decision based on patient profile and drug characteristics.
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e Upadacitinib presents a potent oral alternative with compelling data for perianal fistulizing
disease. Its rapid onset and distinct mechanism make it suitable for patients with an inadequate
response to other drug classes, including TNF inhibitors. However, its safety profile necessitates
careful patient screening and ongoing monitoring.

¢ TNF Inhibitors remain a foundational and highly effective biologic therapy with extensive long-
term safety data. They are a standard first-line choice, especially when intravenous administration is
feasible.

The most critical step is a thorough assessment of the individual's disease severity, comorbidities, and prior

treatment history to make an informed, personalized decision.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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